molecular formula C10H13NO2 B13930715 Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

Cat. No.: B13930715
M. Wt: 179.22 g/mol
InChI Key: WLUJGOGMMKDZIL-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is a chemical compound belonging to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization . Another method includes the use of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The choice of reagents and catalysts may vary to optimize yield and purity. The process often includes steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-6-3-7-5-9(10(12)13-2)11-8(7)4-6/h5-6,11H,3-4H2,1-2H3

InChI Key

WLUJGOGMMKDZIL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)NC(=C2)C(=O)OC

Origin of Product

United States

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